1-Butyl-2-methylindole

Physical Chemistry Synthesis Logistics Handling Properties

1-Butyl-2-methylindole is a substituted N-alkylindole derivative characterized by an n-butyl chain at the 1-position and a methyl group at the 2-position of the indole ring system. It is a light-yellow liquid at ambient temperature (20°C) with a boiling point range of 127–133 °C at reduced pressure (5 mmHg) and a predicted normal boiling point of approximately 306 °C.

Molecular Formula C13H17N
Molecular Weight 187.28 g/mol
CAS No. 42951-35-9
Cat. No. B1274270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butyl-2-methylindole
CAS42951-35-9
Molecular FormulaC13H17N
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCN1C(=CC2=CC=CC=C21)C
InChIInChI=1S/C13H17N/c1-3-4-9-14-11(2)10-12-7-5-6-8-13(12)14/h5-8,10H,3-4,9H2,1-2H3
InChIKeyOPAHUBUOHKIOOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Butyl-2-methylindole (CAS 42951-35-9): Core Properties and N-Alkylindole Baseline for Research Sourcing


1-Butyl-2-methylindole is a substituted N-alkylindole derivative characterized by an n-butyl chain at the 1-position and a methyl group at the 2-position of the indole ring system [1]. It is a light-yellow liquid at ambient temperature (20°C) with a boiling point range of 127–133 °C at reduced pressure (5 mmHg) and a predicted normal boiling point of approximately 306 °C . The compound exhibits moderate lipophilicity with a calculated logD value of 4.28 at pH 7.4 . It serves primarily as a versatile building block in organic synthesis, particularly for the preparation of functionalized indoles and cannabinoid-related scaffolds .

Workflow Liquid-state handling supports automated synthesis and volumetric dispensing.
Selection N-Butyl chain imparts distinct lipophilicity profile relative to shorter-chain congeners.
Use Context Precursor for cannabinoid receptor SAR probes and indole library construction.

Why N-Alkyl-2-methylindoles Cannot Be Interchanged Arbitrarily: The Butyl Chain Matters


Within the 1-alkyl-2-methylindole series, variations in the N-alkyl substituent length directly impact physicochemical properties such as physical state at room temperature, lipophilicity, and boiling point . These differences translate into divergent handling requirements, solubility profiles, and, critically, the biological activity of downstream derivatives—most notably within the cannabinoid receptor pharmacophore [1]. Direct replacement of 1-butyl-2-methylindole with its methyl, ethyl, or propyl congeners is therefore not neutral; it alters both synthetic logistics and the functional outcomes of receptor-targeted applications [1]. The evidence below quantifies these differentiation points.

  • Physical state mismatch

    Shorter-chain N-alkylindoles may be solid, complicating liquid-phase workflows that rely on the butyl analog's liquid form.

  • Lipophilicity shift

    Increasing N-alkyl chain length amplifies logD; ethyl and propyl variants may not match the same organic solubility conditions.

  • Receptor pharmacology outcome dependence

    The N-butyl group is a critical determinant of CB1/CB2 binding in downstream cannabinoid derivatives; alkyl substitutions alter pharmacological profiles.

Quantitative Differentiation of 1-Butyl-2-methylindole vs. Shorter-Chain N-Alkyl-2-methylindoles


Physical State at Ambient Temperature: Liquid vs. Solid Handling Advantage

1-Butyl-2-methylindole exists as a light-yellow liquid at 20 °C . In contrast, its 1-methyl analog (1-methyl-2-methylindole) is a crystalline solid with a melting point of 57–59 °C . The 1-ethyl analog is also a liquid at room temperature , while the 1-propyl analog exhibits a melting point range of 40–41 °C , potentially requiring mild heating for complete liquefaction. The liquid state of the butyl derivative facilitates precise volumetric dispensing and eliminates the need for pre-warming before transfer.

Physical state at 20°C
Data to verify
Liquid (light yellow) / 1-Methyl: solid (mp 57–59°C); 1-Propyl: semi-solid (mp 40–41°C)
May support ambient liquid handling and volumetric transfer workflows.
Pre-heating steps may not be required for butyl analog.
Physical Chemistry Synthesis Logistics Handling Properties

Lipophilicity Gradient: Elevated LogD for Enhanced Organic Solubility and Membrane Partitioning

The calculated ACD/LogD (pH 7.4) for 1-butyl-2-methylindole is 4.28 , reflecting a significant increase in lipophilicity relative to shorter-chain homologs: 1-ethyl-2-methylindole exhibits a reported logP of 2.97 [1], and 1-propyl-2-methylindole shows a logP of 3.36 . This stepwise increase in logD/logP corresponds to a greater predicted octanol-water partition coefficient and implies higher solubility in organic solvents and enhanced membrane permeability.

Lipophilicity gradient
Reported
LogD 4.28 (pH 7.4) / ethyl: 2.97, propyl: 3.36
Higher logD predicts increased organic solubility and membrane partitioning context.
Relevant for lipophilic CNS probe design.
Lipophilicity ADME Solubility

Boiling Point and Distillation Behavior: Elevated Thermal Stability in Purification

The normal boiling point of 1-butyl-2-methylindole is predicted to be 306.3 ± 11.0 °C at 760 mmHg , and it distills at 127–133 °C under reduced pressure (5 mmHg) . This is substantially higher than the boiling points of the 1-ethyl analog (266–267 °C ) and the 1-propyl analog (86–89 °C at 0.5 Torr ). The elevated boiling point provides a wider operational window for high-temperature reactions and may improve separation efficiency during fractional distillation.

Boiling point & distillation
Data to verify
306.3°C (760 mmHg) / 127–133°C (5 mmHg) / ethyl: 266–267°C; propyl: 86–89°C (0.5 Torr)
Elevated boiling point may allow wider thermal window for high-temperature reactions.
Supports fractional distillation under mild vacuum.
Distillation Purification Thermal Properties

Cannabinoid Receptor Pharmacophore: N-Butyl Chain Confers Distinct CB1/CB2 Binding Profile in Downstream Derivatives

The 1-butyl-2-methylindole scaffold is a direct precursor to the synthetic cannabinoid JWH-016 (1-butyl-2-methyl-3-(1-naphthoyl)indole). Comparative binding data for a series of 1-alkyl-2-methyl-3-naphthoylindoles demonstrates that the N-butyl substituent yields a CB1 receptor Ki of 22 ± 1.5 nM and CB2 Ki of 4.3 ± 1.6 nM [1]. This profile differs markedly from the N-propyl analog JWH-015 (CB1 Ki = 164 nM, CB2 Ki = 13.8 nM) and the N-pentyl analog JWH-018 (CB1 Ki = 9 nM, CB2 Ki = 2.9 nM) [1]. Thus, the butyl chain provides a unique intermediate binding affinity and selectivity window within this SAR series.

CB1/CB2 binding (downstream derivative)
Reported
JWH-016: CB1 Ki 22 nM, CB2 Ki 4.3 nM / JWH-015 (propyl): CB1 164 nM, CB2 13.8 nM; JWH-018 (pentyl): CB1 9 nM, CB2 2.9 nM
N-Butyl chain yields intermediate CB1/CB2 affinity profile; chain length tunes receptor binding.
Data for naphthoylindole derivative; not intrinsic property of building block.
Cannabinoid Receptor Medicinal Chemistry Structure-Activity Relationship

Analytical Purity and QC Consistency: 98% GC Purity Standard from Multiple Independent Suppliers

Commercial supplies of 1-butyl-2-methylindole are routinely offered at ≥ 98% purity by GC . This high purity specification is consistently maintained across independent vendors (Chem-Impex, AKSci), ensuring batch-to-batch reproducibility for research applications. While purity data for 1-ethyl and 1-propyl analogs are also often high, the availability of multiple validated sources for the butyl compound reduces supply chain risk and facilitates competitive sourcing.

Purity & QC consistency
Specification review
≥98% (GC) across multiple vendors
Consistent supplier-reported purity supports batch reproducibility and procurement confidence.
Independent vendor confirmation advised.
Quality Control Purity Procurement

High-Value Procurement and Research Applications for 1-Butyl-2-methylindole


Synthesis of Cannabinoid Receptor Ligands with Tuned Affinity Profiles

The 1-butyl-2-methylindole core is the essential starting material for JWH-016 and related 3-naphthoylindoles [1]. The N-butyl chain provides a specific CB1/CB2 affinity balance (CB1 Ki = 22 nM) that is intermediate between the propyl and pentyl variants, making it a critical structural variant for SAR exploration in cannabinoid research [1].

Automated Liquid-Handling Synthesis of Indole Libraries

Because 1-butyl-2-methylindole is a free-flowing liquid at room temperature (20 °C) , it is ideally suited for automated liquid-dispensing systems used in high-throughput synthesis. This contrasts with the 1-methyl analog (solid, mp 57–59 °C) which requires pre-heating or gravimetric dispensing, reducing workflow efficiency.

Lipophilic Building Block for CNS-Targeted Probe Design

With a calculated logD of 4.28 , 1-butyl-2-methylindole confers higher lipophilicity than its ethyl and propyl counterparts. This property is valuable in the design of central nervous system (CNS) probes where enhanced blood-brain barrier permeability is desired, and the butyl chain serves as a tunable lipophilic anchor.

High-Temperature Organic Transformations Requiring Thermal Stability

The elevated boiling point of 306 °C and its liquid nature allow 1-butyl-2-methylindole to remain in the reaction phase under conditions that would vaporize lower-boiling N-alkylindoles (e.g., 1-ethyl analog boils at 266–267 °C ). This thermal margin supports broader reaction scopes, particularly in solvent-free or high-temperature couplings.

Application
Selection Property
Validation Focus
Cannabinoid ligand SAR synthesis
N-Butyl chain modulates CB1/CB2 affinity profile
Receptor binding assay validation
Automated liquid-handling library synthesis
Liquid state at ambient temperature
Volumetric dispensing reproducibility
Lipophilic CNS probe design
Characteristic lipophilicity profile
BBB permeability model validation
High-temperature organic transformations
Elevated boiling point provides thermal latitude
Reaction scope under elevated temperature

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